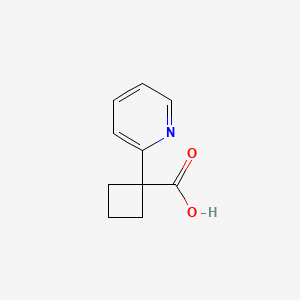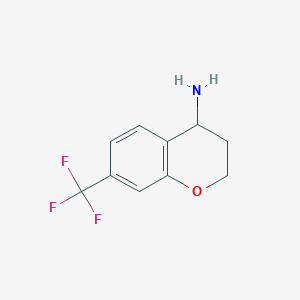
7-(Trifluoromethyl)chroman-4-amine
Übersicht
Beschreibung
7-(Trifluoromethyl)chroman-4-amine is an organic compound . It is a solid at room temperature . The IUPAC name for this compound is 7-(trifluoromethyl)chroman-4-amine hydrochloride . The InChI code for this compound is 1S/C10H10F3NO.ClH/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6;/h1-2,5,8H,3-4,14H2;1H .
Synthesis Analysis
The synthesis of 4-chromanone-derived compounds, which includes 7-(Trifluoromethyl)chroman-4-amine, has been a significant area of research . The chroman-4-one framework is a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .Molecular Structure Analysis
The molecular formula of 7-(Trifluoromethyl)chroman-4-amine is C10H10F3NO . The average mass is 217.188 Da and the monoisotopic mass is 217.071442 Da .Physical And Chemical Properties Analysis
7-(Trifluoromethyl)chroman-4-amine is a solid at room temperature . It has a molecular weight of 253.65 . The compound should be stored in an inert atmosphere at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Synthetic Applications : 7-(Trifluoromethyl)chroman-4-amine, and related compounds like 2-Hydroxy-2-(polyhaloalkyl)chroman-4-ones, are utilized in various synthetic reactions. For example, they react with diethoxymethyl acetate to produce 3-(polyhaloacyl)chromones. These reactions can proceed with amine incorporation, leading to the formation of compounds like 2-(alkyl/arylaminomethylene)-2-hydroxy-2-(polyfluoroalkyl)chroman-4-ones (Sosnovskikh, Irgashev, & Barabanov, 2006).
Catalysis in Chemical Reactions : Compounds similar to 7-(Trifluoromethyl)chroman-4-amine, like 2,4-Bis(trifluoromethyl)phenylboronic acid, are effective as catalysts in chemical reactions such as the dehydrative amidation between carboxylic acids and amines. These catalysts are crucial in processes like α-dipeptide synthesis (Wang, Lu, & Ishihara, 2018).
Material Science and Energetic Materials
- Development of Energetic Materials : Trifluoromethyl-containing compounds like 7-(trifluoromethyl)chroman-4-amine are being explored for their potential in creating heat-resistant energetic materials. Studies on similar molecules, such as 3-nitro-7-(trifluoromethyl)-1,2,4-triazolo[5,1-c]-1,2,4-triazin-4-amine (TFX), have shown high density, excellent thermal stability, and moderate energetic performance, making them suitable for applications in high-temperature environments (Yan et al., 2021).
Pharmaceutical and Agrochemical Research
- Pharmaceutical and Agrochemical Significance : The trifluoromethyl group, a key feature in 7-(Trifluoromethyl)chroman-4-amine, significantly impacts the properties of organic molecules, increasing their utility in pharmaceutical and agrochemical sectors. This group enhances chemical and metabolic stability, improves lipophilicity and bioavailability, and can increase protein bind affinity. Therefore, trifluoromethylated compounds are extensively studied for their potential in these fields (Chu & Qing, 2014).
Coordination Chemistry
- Coordination Compounds : In coordination chemistry, molecules like 7-(Trifluoromethyl)chroman-4-amine are used to form complexes with metals. For instance, compounds like 4-amino-3-trifluoromethyl-1,2,4-triazole-5-thione have been utilized to create complexes with divalent ions like cobalt and nickel, highlighting the potential of trifluoromethylated amines in this field (Menzies & Squattrito, 2001).
Two-Photon Absorption and Fluorophores
- Optical Properties : Compounds with the trifluoromethyl group exhibit interesting optical properties, such as two-photon absorption. Research on related molecules has demonstrated their potential as two-photon absorbing chromophores, which can be applied in fields like optical data storage, photodynamic therapy, and 3D microfabrication (Kannan et al., 2004).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5,8H,3-4,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCIPVIZAJIRKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676388 | |
| Record name | 7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(Trifluoromethyl)chroman-4-amine | |
CAS RN |
704208-25-3 | |
| Record name | 7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(Tetrahydro-2H-pyran-2-ylethoxy)phenoxy]-4,4,5,5-tetramethyl-[1,3,2]dioxaboralane](/img/structure/B1394019.png)
![3-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid](/img/structure/B1394020.png)
![[1-(Cyclohexylmethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B1394021.png)
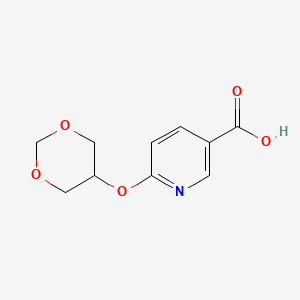
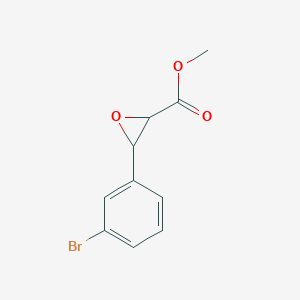
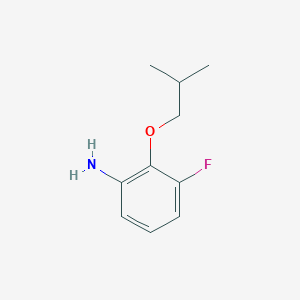
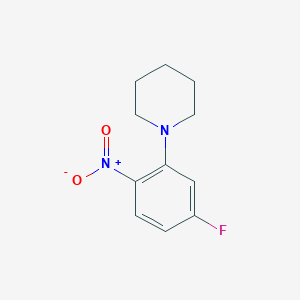
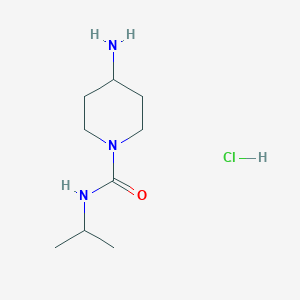
![N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine](/img/structure/B1394032.png)
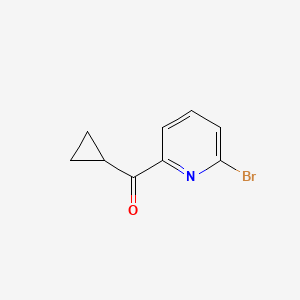
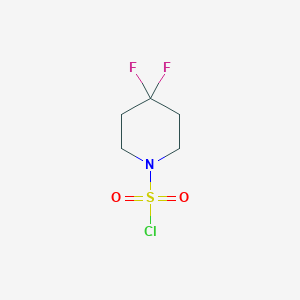
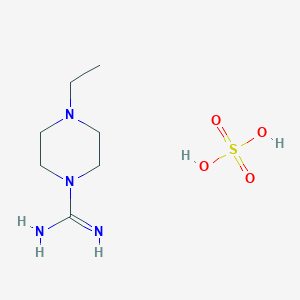
![N-Methyl-N-[4-(pentafluorosulfanyl)benzyl]amine](/img/structure/B1394040.png)
